3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide
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Description
“3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a common scaffold in many drugs. The compound also includes a bromo group, a cyano group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and would require advanced computational methods for accurate determination . The compound likely has a high molecular weight, given the presence of multiple functional groups and a pyridine ring .Chemical Reactions Analysis
The compound’s chemical reactivity could be inferred from its functional groups. For instance, the cyanoacetamide moiety can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Safety and Hazards
Future Directions
The future research directions for “3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide” could involve exploring its potential biological activities, given the reported activities of similar cyanoacetamide derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.
Properties
IUPAC Name |
3-bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-13-7-3-2-5-10(13)12(9-17)19-15(20)14-11(16)6-4-8-18-14/h2-8,12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTZERMLPJZCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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